Saturated vs. Aromatic Ring Architecture
4-Benzylpyrazolidine-3,5-diamine possesses a fully saturated pyrazolidine ring (C10H14N4, MW = 190.25 g/mol) [1], whereas its direct aromatic analog 4-benzyl-1H-pyrazole-3,5-diamine features an unsaturated pyrazole ring (C10H12N4, MW = 188.23 g/mol) . The two-hydrogen difference reflects the distinct oxidation state of the heterocyclic core, which alters electron density distribution, basicity of the amine groups, and susceptibility to oxidation/reduction reactions. This saturation state fundamentally affects both the compound's synthetic utility as an intermediate and its potential biological interactions.
| Evidence Dimension | Molecular weight and saturation state |
|---|---|
| Target Compound Data | C10H14N4; MW = 190.25 g/mol; saturated pyrazolidine ring |
| Comparator Or Baseline | 4-benzyl-1H-pyrazole-3,5-diamine (CAS 109547-60-6): C10H12N4; MW = 188.23 g/mol; aromatic pyrazole ring |
| Quantified Difference | ΔMW = 2.02 g/mol; ΔH count = 2 (saturated vs. unsaturated ring system) |
| Conditions | Calculated molecular weights based on molecular formula; structural comparison |
Why This Matters
This saturation state dictates distinct synthetic pathways for further functionalization and alters pharmacokinetic properties such as metabolic stability.
- [1] PubChem Substance Record for 215928-65-7. 4-Benzylpyrazolidine-3,5-diamine. Molecular Formula: C10H14N4; Molecular Weight: 190.25 g/mol. View Source
